molecular formula C10H11N3O2 B13920703 Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate

Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate

Cat. No.: B13920703
M. Wt: 205.21 g/mol
InChI Key: FKMFGBCMEYPZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate is a chemical compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then converted to the desired ester. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate stands out due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)5-8-7-3-4-11-10(7)13-6-12-8/h3-4,6H,2,5H2,1H3,(H,11,12,13)

InChI Key

FKMFGBCMEYPZCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C=CNC2=NC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.